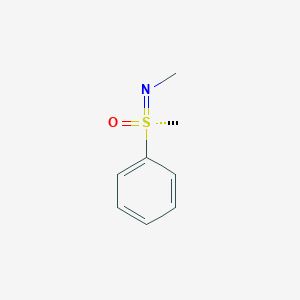

R-(-)-N,S-Dimethyl-S-phenylsulfoximine

Übersicht

Beschreibung

R-(-)-N,S-Dimethyl-S-phenylsulfoximine: is an organic compound belonging to the class of sulfoximines. Sulfoximines are characterized by the presence of a sulfur atom bonded to an imine group and an oxygen atom. This compound is notable for its chiral nature, meaning it has non-superimposable mirror images, and the “R-(-)” designation indicates its specific stereochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-N,S-Dimethyl-S-phenylsulfoximine typically involves the oxidation of the corresponding sulfoxide. One common method is the oxidation of N,S-dimethyl-S-phenylsulfoximine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: R-(-)-N,S-Dimethyl-S-phenylsulfoximine undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfoximine back to the corresponding sulfoxide or sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different sulfoximine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Sulfoxides and sulfides.

Substitution: Various substituted sulfoximines.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

Chiral Ligand in Catalysis

R-(-)-N,S-Dimethyl-S-phenylsulfoximine is widely used as a chiral ligand in asymmetric synthesis. Its unique chirality enhances the selectivity of reactions, making it valuable in producing enantiomerically pure compounds. The compound has been employed in various catalytic processes, including:

- Enantioselective Reactions : It facilitates the formation of products with high enantiomeric excess (ee), which is crucial in pharmaceutical applications.

- Diastereoselective Reactions : The sulfoximine moiety aids in achieving high diastereomeric ratios, enhancing the efficiency of synthetic pathways.

Case Study: Resolution of Ketones

A notable application involves the resolution of ketones using sulfoximine-mediated methods. The process utilizes chromatographic separation of diastereomeric β-hydroxysulfoximines, leading to optically active ketones. This method demonstrates the compound's utility in synthesizing complex organic molecules .

Catalysis

Metal Complex Formation

this compound can form stable complexes with transition metals, which significantly influences their reactivity and selectivity in catalysis. This property has been explored in various catalytic systems:

- Cross-Coupling Reactions : The compound has been utilized to enhance the efficiency of cross-coupling reactions involving aryl halides and organometallic reagents.

- Radical Reactions : Studies show that sulfoximines can participate in radical coupling reactions under microwave irradiation, providing moderate to excellent yields .

Medicinal Chemistry

Potential Therapeutic Applications

Research has indicated that this compound may possess anti-cancer properties. Its ability to inhibit certain biological pathways makes it a candidate for further investigation as a therapeutic agent:

- Inhibition Mechanisms : Preliminary studies suggest that the compound may act as an inhibitor of specific cancer-related enzymes, although detailed mechanisms require further elucidation .

- Toxicity Profile : The compound is noted for its low toxicity, making it a safer alternative for drug development compared to other compounds with similar activities .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Asymmetric Synthesis | Used as a chiral ligand to enhance selectivity in reactions | High ee and diastereomeric ratios achieved |

| Catalysis | Forms complexes with transition metals for enhanced reactivity | Effective in cross-coupling and radical reactions |

| Medicinal Chemistry | Investigated for anti-cancer properties | Low toxicity; potential enzyme inhibition |

Wirkmechanismus

The mechanism of action of R-(-)-N,S-Dimethyl-S-phenylsulfoximine involves its interaction with molecular targets such as enzymes. The sulfoximine group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This inhibition can disrupt metabolic pathways, making the compound effective in various applications, including as an enzyme inhibitor in biochemical research and as a potential therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

N,S-Dimethyl-S-phenylsulfoximine: The non-chiral counterpart of R-(-)-N,S-Dimethyl-S-phenylsulfoximine.

Sulfoxides: Compounds with a sulfur-oxygen double bond, similar in structure but lacking the imine group.

Sulfides: Compounds with a sulfur atom bonded to two carbon atoms, lacking the oxygen and imine groups.

Uniqueness: this compound is unique due to its chiral nature and the presence of both sulfoximine and phenyl groups. This combination imparts specific chemical and biological properties, making it valuable in asymmetric synthesis and as a potential therapeutic agent.

Biologische Aktivität

R-(-)-N,S-Dimethyl-S-phenylsulfoximine is a compound of significant interest in medicinal chemistry and insecticide development due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a sulfoximine functional group, which contributes to its unique properties. The compound can be synthesized through various methods, including microwave-assisted reactions that enhance yield and efficiency. For example, the reaction of S-methyl-S-phenylsulfoximine with aldehydes under microwave irradiation has been documented to yield various derivatives with high efficiency .

Biological Activity Overview

The biological activity of this compound has been extensively studied, particularly in the context of insecticidal properties and anticholinesterase activity. The following sections detail its effects on various biological systems.

Insecticidal Activity

Research indicates that this compound exhibits potent insecticidal properties. A study evaluated the toxicity of synthesized phosphoroamidates derived from sulfoximines on Musca domestica (house flies). The methyl phenyl derivative showed the highest toxicity, outperforming other derivatives such as dipropyl and dibutyl variants. The toxicity was measured using topical application methods, yielding significant results that suggest a strong correlation between the structure of sulfoximines and their insecticidal efficacy .

Table 1: Toxicity of Sulfoximine Derivatives on Musca domestica

| Compound Type | Toxicity Level (mg/kg) | Inhibition Constant (ki) (molmin) |

|---|---|---|

| Methyl Phenyl Derivative | Most Toxic | 1.3 x 10^4 |

| Dipropyl Derivative | Moderate Toxicity | 7.4 x 10^6 |

| Dibutyl Derivative | Lower Toxicity | N/A |

| Dihexyl Derivative | Least Toxic | N/A |

Anticholinesterase Activity

The anticholinesterase activity of this compound has been confirmed through various assays. The compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects. Inhibition constants were measured using Ellman’s method, revealing that the sulfoximine derivatives exhibit inhibition rates comparable to established organophosphorus compounds like paraoxon .

Table 2: Anticholinesterase Activity of Sulfoximine Derivatives

| Compound Type | Inhibition Constant (ki) (molmin) |

|---|---|

| Methyl Phenyl Derivative | 1.3 x 10^4 |

| Dipropyl Derivative | 7.4 x 10^6 |

| Paraoxon | Reference Standard |

Case Studies

Several case studies highlight the effectiveness of this compound in both agricultural and pharmacological applications:

- Insecticide Development : A series of experiments demonstrated that modifications to the sulfoximine structure significantly influenced toxicity levels against various pests, indicating potential for targeted insecticide formulations.

- Pharmacological Research : Investigations into the compound's role as a potential therapeutic agent have shown promise in treating conditions related to cholinergic dysfunction, leveraging its ability to inhibit AChE effectively.

- Asymmetric Synthesis : this compound has been utilized in asymmetric synthesis processes, particularly in the production of chiral amines, which are valuable in drug development .

Eigenschaften

IUPAC Name |

methyl-methylimino-oxo-phenyl-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-9-11(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWUXWSLVBGOIX-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=S(=O)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN=[S@@](=O)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648527 | |

| Record name | (N,S-Dimethanesulfonimidoyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20414-85-1 | |

| Record name | (N,S-Dimethanesulfonimidoyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-N,S-Dimethyl-S-phenylsulfoximine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.